molecular formula C7H10N4O B3005830 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide CAS No. 2411242-11-8

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide

Cat. No.: B3005830
CAS No.: 2411242-11-8
M. Wt: 166.184
InChI Key: QHNYFQGTCMURLN-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide is a chemical building block based on the 1,2,4-triazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry. This core structure is of significant interest in pharmaceutical research for developing novel therapeutic agents. Compounds based on the 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine scaffold have been investigated for various biological activities. For instance, closely related derivatives have been explored as inhibitors of influenza virus RNA-dependent RNA polymerase (RdRP) by targeting the protein-protein interaction between its PA and PB1 subunits, a mechanism aimed at disrupting viral replication . Furthermore, other synthetic analogs within this chemical class have been studied for their inhibitory activity against inducible nitric oxide synthase (iNOS) . The carboxamide functional group at the 5-position makes this compound a versatile intermediate for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties for specific targets. This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-7(12)5-2-1-3-6-9-4-10-11(5)6/h4-5H,1-3H2,(H2,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNYFQGTCMURLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C(=NC=N2)C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyridine carboxylic acids, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The starting materials are usually commercially available and cost-effective, making the process economically viable .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Recent studies have indicated that derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine exhibit significant antidepressant-like effects in animal models. Research has shown that these compounds may act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in the treatment of depression and anxiety disorders. For instance, a study demonstrated that certain derivatives could enhance serotonin levels in the brain, thereby improving mood and reducing anxiety symptoms .

Anticonvulsant Properties
Another promising application of this compound is its anticonvulsant activity. Research has indicated that 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine can modulate neurotransmitter systems involved in seizure activity. In preclinical trials, it has shown efficacy in reducing seizure frequency and severity in models of epilepsy .

Neuroprotective Effects
The neuroprotective properties of this compound are also being investigated. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. These findings are particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Neuroscience Applications

Cognitive Enhancement
There is emerging evidence that 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine can enhance cognitive functions such as memory and learning. Animal studies have reported improvements in spatial learning tasks following treatment with this compound . This suggests potential applications in treating cognitive deficits associated with aging or neurodegenerative conditions.

Pain Management
The compound has also been explored for its analgesic properties. Research indicates that it may modulate pain pathways in the central nervous system. Preclinical studies have shown promising results in reducing pain responses in models of chronic pain .

Material Science

Synthesis of Novel Materials
In material science, derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine are being investigated for their potential use in synthesizing novel polymeric materials. These materials could have applications in drug delivery systems due to their biocompatibility and ability to form hydrogels .

Case Studies

Study Focus Findings Reference
Antidepressant ActivityIncreased serotonin levels; reduced anxiety symptoms
Anticonvulsant PropertiesReduced seizure frequency; efficacy in epilepsy models
Neuroprotective EffectsProtection against oxidative stress; potential for neurodegenerative diseases
Cognitive EnhancementImproved performance in spatial learning tasks
Pain ManagementReduction in pain responses in chronic pain models
Synthesis of Novel MaterialsDevelopment of biocompatible hydrogels for drug delivery

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of neurotransmitter levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key differences between 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide and structurally related compounds:

Compound Name Core Structure Substituents/Modifications Biological Activity/Application Key Reference
This compound Triazolo[1,5-a]pyridine (hydrogenated) Carboxamide at position 5 CB1 antagonist building block
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Triazolo[1,5-a]pyrimidine Carboxamide at position 6, amino at position 2 Synthetic intermediate for heterocyclization
5,7-Dimethyl-N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide Triazolo[1,5-a]pyrimidine Sulfonamide at position 2, methyl groups ALS inhibitor (herbicidal activity)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine derivatives Triazolo[4,3-a]pyridine (hydrogenated) Variable substituents (e.g., aryl, alkyl) CB1 inverse agonists

Key Observations:

Core Structure Differences: The target compound’s triazolo[1,5-a]pyridine core differs from triazolo[1,5-a]pyrimidine (e.g., ) in the six-membered ring composition (pyridine vs. pyrimidine). Pyrimidine derivatives often exhibit enhanced π-π stacking interactions due to additional nitrogen atoms, while pyridine-based analogs may offer better solubility .

Substituent Effects :

  • Carboxamide vs. Sulfonamide : The carboxamide group at position 5 in the target compound provides hydrogen-bonding capabilities distinct from sulfonamide-containing analogs (e.g., ALS inhibitors in ). Sulfonamides are more electronegative, often enhancing herbicidal activity .
  • Positional Isomerism : Triazolo[4,3-a]pyridine derivatives () differ in triazole ring fusion (positions 4,3-a vs. 1,5-a), which alters electronic distribution and steric hindrance, impacting receptor binding (e.g., CB1 inverse agonism vs. partial agonism) .

Biological Activity: The target compound’s role as a CB1 antagonist building block contrasts with triazolo[1,5-a]pyrimidine sulfonamides (), which inhibit acetolactate synthase (ALS) in plants. This divergence highlights how minor structural changes redirect therapeutic applications . Synthetic Accessibility: Multi-component reactions (e.g., Biginelli-like heterocyclization in ) are common for triazolo-pyrimidines, but the target compound may require alternative routes due to its hydrogenated core .

Pharmacological and Physicochemical Properties

  • Metabolic Stability: The tetrahydro-pyridine ring in the target compound reduces susceptibility to oxidative metabolism compared to non-hydrogenated triazolopyridines .
  • Solubility : Carboxamide groups generally improve water solubility, but substituents like aryl groups (e.g., in ’s hydrochloride salt derivative) can counteract this by increasing hydrophobicity .
  • Receptor Binding : Molecular docking studies () suggest that substituent positioning (e.g., carboxamide at position 5) fine-tunes interactions with CB1 receptors, whereas pyrimidine-based analogs may target enzymes like ALS .

Biological Activity

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide (CAS No. 389607-01-6) is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure combines a tetrahydro framework with a triazole moiety, which is known for diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its synthesis, anti-inflammatory properties, and other relevant biological interactions.

  • Molecular Formula : C₆H₉N₃
  • Molecular Weight : 123.16 g/mol
  • IUPAC Name : 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine

Synthesis

The synthesis of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine typically involves multi-step organic reactions that allow for the incorporation of various functional groups to enhance biological activity. The synthetic pathways often utilize cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The following table summarizes relevant findings:

CompoundIC50 (μmol)Reference
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine0.04 ± 0.02
Celecoxib (standard)0.04 ± 0.01

In vitro studies demonstrated that this compound significantly reduces COX-2 activity comparable to standard anti-inflammatory drugs like celecoxib.

Antiviral Activity

Another area of interest is the antiviral activity against influenza A virus. A study investigated derivatives of triazolo-pyridines that disrupt the PA-PB1 interaction critical for viral replication. The biological activity was assessed using plaque reduction assays:

CompoundEC50 (μM)Reference
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine>100
Ribavirin (standard)10 ± 2

While the compound showed some antiviral properties, it was less potent than ribavirin.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triazole and pyridine rings can significantly influence biological activity. For instance:

  • Substituents on the nitrogen atoms can enhance binding affinity to target proteins.
  • The presence of hydrophobic groups tends to improve anti-inflammatory effects.

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of related compounds:

  • Anti-inflammatory Effects : A study using carrageenan-induced paw edema in rats demonstrated that compounds structurally related to 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine exhibited significant reductions in edema compared to controls.
  • Antimicrobial Properties : Preliminary data suggest that derivatives possess antimicrobial activity against various bacterial strains.

Q & A

Q. What are the optimized synthetic protocols for 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine derivatives, and how do solvent systems influence reaction efficiency?

Methodological Answer: Two primary methods are documented for synthesizing triazolopyridine derivatives:

  • Molten-state TMDP : Reactions conducted under solvent-free conditions at elevated temperatures, favoring high yields but requiring careful handling due to TMDP’s toxicity .
  • Ethanol/water (1:1 v/v) : A safer alternative for institutions with restricted access to TMDP, though yields may vary due to solvent polarity effects on cyclization kinetics .
    Key Consideration : Piperidine-based reagents are often avoided due to regulatory restrictions linked to illicit drug synthesis .

Q. How is structural characterization of triazolopyridine derivatives validated, and what spectroscopic techniques are critical for confirming regiochemistry?

Methodological Answer:

  • NMR : 1H^1H and 13C^13C NMR are essential for confirming the fused triazole-pyridine core. For example, the 5-carboxamide group shows characteristic downfield shifts (δ 7.8–8.2 ppm for aromatic protons) .
  • IR Spectroscopy : Amide C=O stretches (~1680 cm1^{-1}) and triazole ring vibrations (~1550 cm1^{-1}) confirm functional groups .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in spirocyclic derivatives (e.g., compound 13 in ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in yield and purity during triazolopyridine derivatization?

Methodological Answer: Contradictions often arise from competing pathways (e.g., oxidation vs. cyclization). Strategies include:

  • Temperature Control : Heating at 80–100°C in acetic acid minimizes side reactions during spirocyclization (e.g., compounds 13 and 14 in achieve 62–66% purity) .
  • Catalyst Screening : Copper(I) iodide enhances regioselectivity in azide-alkyne cycloadditions, as demonstrated in triazolopyridine-carbonitrile synthesis .
  • Reagent Stoichiometry : Excess β-ketoesters (1.5–2.0 eq.) improve yields in multicomponent reactions by suppressing dimerization .

Q. What strategies enable the design of biologically active triazolopyridine derivatives, and how are structure-activity relationships (SAR) analyzed?

Methodological Answer:

  • Core Modifications : Introducing electron-withdrawing groups (e.g., -CF3_3) at the 5-position enhances antifungal activity, as seen in derivatives targeting β-1,3-glucan synthase .
  • Spirocyclic Scaffolds : Compounds like 13 and 14 () exhibit improved metabolic stability due to restricted rotation of the cyclohexane/cyclopentane moieties .
  • SAR Validation :
    • Enzyme Assays : IC50_{50} values against fungal CYP51 (e.g., <1 μM for optimized derivatives).
    • Computational Docking : Triazole-pyridine interactions with ATP-binding pockets (e.g., in kinase inhibitors) .

Q. How are tetrahydrotriazolopyrimidines utilized as synthons for polycondensed heterocycles, and what reaction mechanisms govern their reactivity?

Methodological Answer:

  • N,N-Binucleophilic Reactivity : The tetrahydro core reacts with α-bromoketones to form imidazo-triazolopyrimidines via tandem alkylation-cyclization (e.g., compound 1 in ) .
  • Mechanistic Insight :
    • Step 1 : Nucleophilic attack by the triazole NH on the α-bromoketone.
    • Step 2 : Intramolecular cyclization with loss of HBr, forming a fused 6/5/6 ring system .
      Applications : These scaffolds are precursors to kinase inhibitors and antimicrobial agents .

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